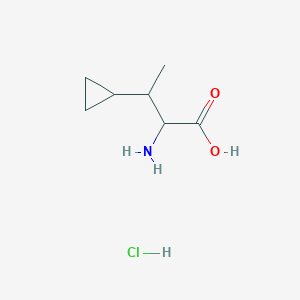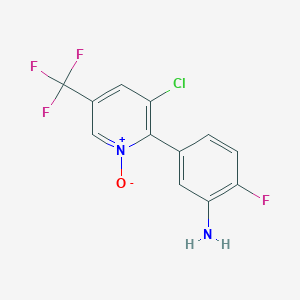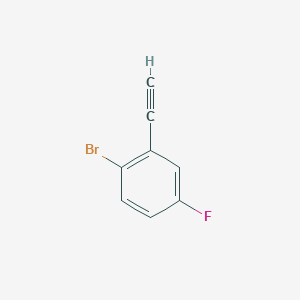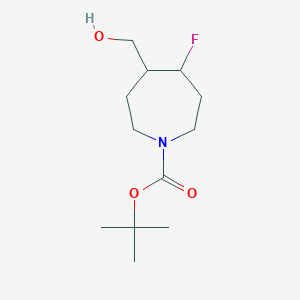![molecular formula C7H2BrClF3N3 B1381478 3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1823182-57-5](/img/structure/B1381478.png)
3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 1823182-57-5 . It has a molecular weight of 300.46 .
Synthesis Analysis
The synthesis of triazole compounds, including “3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine”, involves cyclic compounds as atom ring members with at least two different elements . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis
The physical form of “3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is solid . The storage temperature and shipping temperature are ambient .Scientific Research Applications
Agrochemicals
- Application : TFMP derivatives are used in the protection of crops from pests .
- Methods : The specific methods of application can vary depending on the specific agrochemical product. Typically, these compounds are applied to crops in a diluted form to protect against pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
- Application : Several TFMP derivatives are used in the pharmaceutical industry .
- Methods : These compounds are typically administered as part of a medication regimen. The specific methods of administration can vary depending on the specific pharmaceutical product .
- Results : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Medicine
- Application : Some TFMP derivatives are used in veterinary medicine .
- Methods : These compounds are typically administered as part of a medication regimen for animals. The specific methods of administration can vary depending on the specific veterinary product .
- Results : Two veterinary products containing the TFMP moiety have been granted market approval .
Anti-Tumor Activity
- Application : Certain TFMP derivatives, such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine, are expected to show anti-tumor activity .
- Methods : These compounds could potentially be used in chemotherapy regimens. The specific methods of administration and dosage would depend on the specific derivative and the type of cancer being treated .
- Results : While specific results are not available, the expectation is that these compounds could contribute to the treatment of various types of cancer .
Fungicide
- Application : 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a metabolite of the fungicide fluopyram, is phytotoxic .
- Methods : This compound could potentially be used as a fungicide in agriculture. The specific methods of application would depend on the specific crop and the type of fungus being targeted .
- Results : While specific results are not available, the expectation is that this compound could contribute to the protection of crops from various types of fungi .
Migraine Treatment
- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
- Methods : This medication is typically administered orally in tablet form during a migraine attack .
- Results : Ubrogepant has been shown to be effective in relieving pain and other symptoms associated with migraines .
Insecticides
- Application : Some TFMP derivatives are used as insecticides .
- Methods : These compounds are typically applied to crops in a diluted form to protect against insects .
- Results : The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Antioxidants
- Application : Certain triazole derivatives, which include your compound, are known to have antioxidant properties .
- Methods : These compounds could potentially be used in the treatment of diseases caused by oxidative stress .
- Results : While specific results are not available, the expectation is that these compounds could contribute to the reduction or elimination of free radicals .
Antimicrobials
- Application : Triazole compounds, including your compound, are commonly used in medicinal chemistry and are included in the class of antimicrobials .
- Methods : These compounds are typically administered as part of a medication regimen. The specific methods of administration can vary depending on the specific antimicrobial product .
- Results : Azoles are known for their safety profile and excellent therapeutic index. They are effective against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .
properties
IUPAC Name |
3-bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3N3/c8-6-14-13-5-4(9)1-3(2-15(5)6)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWQAJKHLGKZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



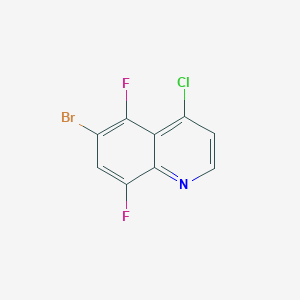
![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)
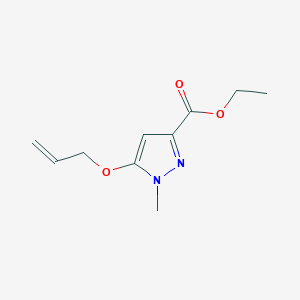
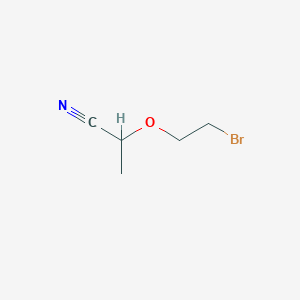
![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)
![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)

